

Spectroscopic Characterization of N,N-Dibenzylformamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *n,n*-Dibenzylformamide

Cat. No.: B029155

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N,N-Dibenzylformamide** (CAS No. 5464-77-7), a compound of interest in organic synthesis and medicinal chemistry. The guide presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to facilitate replication and further research.

Chemical Structure and Properties

- IUPAC Name: **N,N-Dibenzylformamide**
- Molecular Formula: C₁₅H₁₅NO
- Molecular Weight: 225.29 g/mol [1]
- Melting Point: 52-53 °C[2]
- Appearance: White solid[2]

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for **N,N-Dibenzylformamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Both ^1H and ^{13}C NMR data have been acquired for **N,N-Dibenzylformamide**.

Table 1: ^1H NMR Spectroscopic Data for **N,N-Dibenzylformamide**[\[2\]](#)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.39	s	1H	CHO (formyl proton)
7.36-7.29	m	6H	Aromatic protons
7.20-7.04	m	4H	Aromatic protons
4.39, 4.36, 4.23, 4.20	s	4H	CH_2 (benzyl protons)

Table 2: ^{13}C NMR Spectroscopic Data for **N,N-Dibenzylformamide**[\[2\]](#)

Chemical Shift (δ) ppm	Assignment
162.7	C=O (amide carbonyl)
136.0, 135.6	Aromatic quaternary carbons
129.5, 129.2, 128.8, 128.5, 128.4, 128.0, 127.6, 127.5	Aromatic CH
50.0, 49.8, 44.4, 44.2	CH_2 (benzyl carbons)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **N,N-Dibenzylformamide** would be expected to show characteristic absorption bands for the amide carbonyl group and the aromatic rings. While a specific peak list is not available in the searched literature, typical absorption ranges for the key functional groups are presented below.

Table 3: Expected Infrared Absorption Bands for **N,N-Dibenzylformamide**

Functional Group	Expected Absorption Range (cm ⁻¹)
C=O (amide)	1680-1630
C-N stretch	1400-1000
C-H (aromatic)	3100-3000
C=C (aromatic)	1600-1450
C-H (sp ³)	3000-2850

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for **N,N-Dibenzylformamide** Adducts[3]

Adduct	Predicted m/z
[M+H] ⁺	226.12265
[M+Na] ⁺	248.10459
[M-H] ⁻	224.10809
[M] ⁺	225.11482

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reproducible spectroscopic data. The following sections outline the methodologies for the key experiments cited.

NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **N,N-Dibenzylformamide** was dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard.

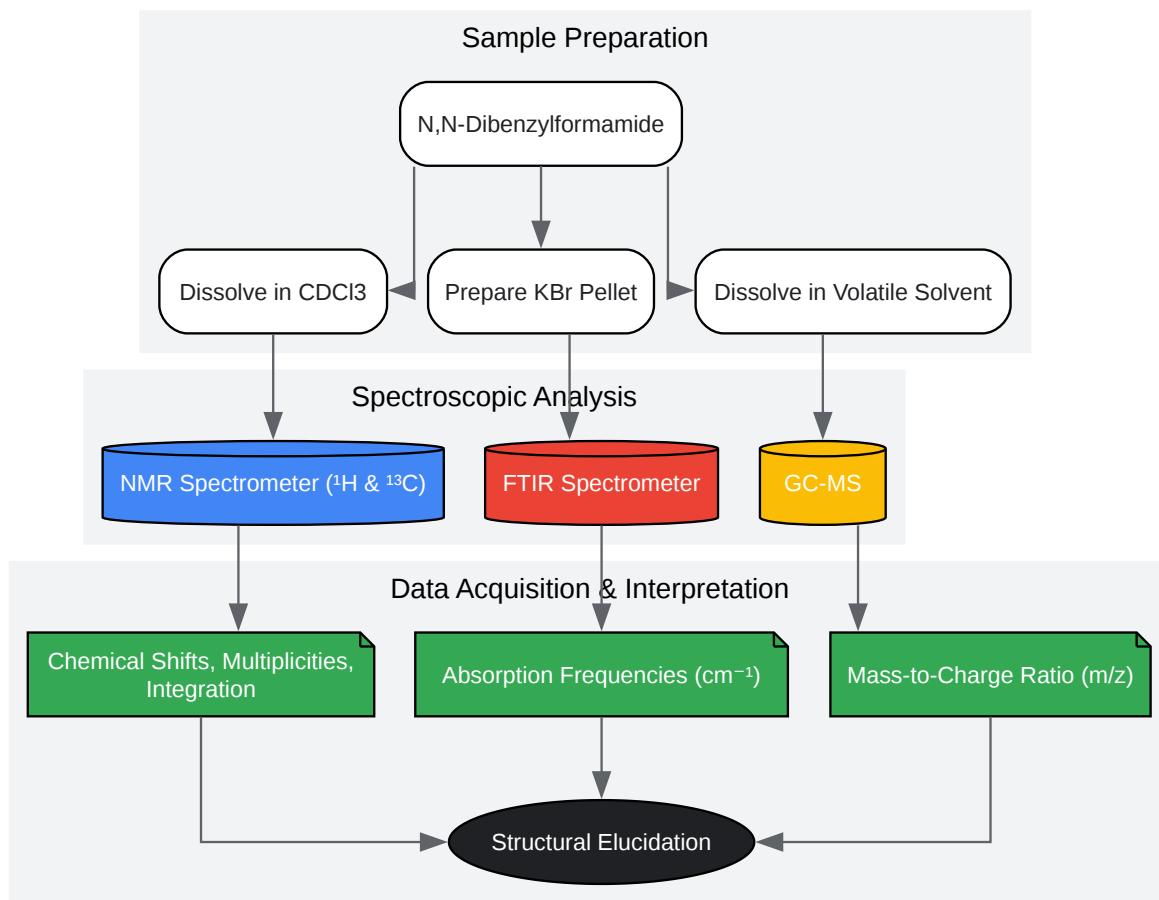
- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 500 MHz NMR spectrometer.
[\[2\]](#)
- Data Acquisition: For ^1H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled spectrum was obtained.

IR Spectroscopy

A standard method for obtaining an IR spectrum of a solid sample is the KBr pellet technique.

- Sample Preparation: A few milligrams of **N,N-Dibenzylformamide** were finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The KBr pellet was placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum was recorded over the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet was also recorded and subtracted from the sample spectrum.

Mass Spectrometry


Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a common technique for the analysis of volatile and semi-volatile organic compounds.

- Sample Preparation: A dilute solution of **N,N-Dibenzylformamide** was prepared in a suitable volatile organic solvent, such as dichloromethane or ethyl acetate.
- Instrumentation: The analysis was performed on a GC-MS system. The gas chromatograph was equipped with a capillary column suitable for separating the analyte. The mass spectrometer was operated in electron ionization (EI) mode.
- Data Acquisition: The sample was injected into the GC, where it was vaporized and separated. The separated compound then entered the mass spectrometer, where it was ionized and fragmented. The mass spectrum was recorded, showing the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **N,N-Dibenzylformamide**.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N-DIBENZYL-FORMAMIDE(5464-77-7) 1H NMR [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. PubChemLite - N,n-dibenzylformamide (C15H15NO) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Characterization of N,N-Dibenzylformamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b029155#spectroscopic-data-of-n-n-dibenzylformamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com